Triallyl trimesate
Overview
Description
Triallyl trimesate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the broader category of trimesates and their derivatives. For instance, the synthesis of MIL-96, a porous aluminum trimesate, is described, which involves the use of trimesic acid (1,3,5-benzenetricarboxylic acid) under hydrothermal conditions . This suggests that trimesates are versatile compounds that can form complex structures with potential applications in gas sorption.
Synthesis Analysis
The synthesis of related trimesate compounds involves various methods. For example, trimetallic copper trimesate with isomorphously substituted molybdenum and zinc was synthesized mechanochemically using acetates of Zn2+, Mo2+, and Cu2+ at room temperature . This indicates that trimesates can be synthesized through low-energy processes, which could be advantageous for industrial applications. Similarly, MIL-96, an aluminum trimesate, was synthesized under mild hydrothermal conditions, which involved the use of trimesic acid in water . These methods highlight the potential for synthesizing trimesates and their derivatives under relatively mild conditions.
Molecular Structure Analysis
The molecular structure of trimesates can be quite complex. The MIL-96 structure, for instance, contains isolated trinuclear mu3-oxo-bridged aluminum clusters and a honeycomb lattice based on 18-membered rings . This intricate structure is indicative of the potential complexity of trimesate derivatives, which could also apply to triallyl trimesate. The presence of trinuclear units and large rings suggests that trimesates can form frameworks with significant porosity and potential for encapsulating other molecules.
Chemical Reactions Analysis
The chemical reactions involving trimesates can lead to materials with interesting catalytic properties. The trimetallic copper trimesate with substituted molybdenum showed high efficiency and selectivity in the catalytic oxidation of cis-cyclooctene using tert-butylhydrogenperoxide as an oxidant . This demonstrates that trimesates can be part of catalytic systems, potentially due to their ability to host metal sites that are active in oxidation reactions.
Physical and Chemical Properties Analysis
Trimesates exhibit a range of physical and chemical properties. For instance, MIL-96 is capable of sorbing gases like carbon dioxide, methane, and hydrogen at various temperatures and pressures . This indicates that trimesates can have high surface areas and porosities, which are important properties for materials used in gas storage and separation. The ability to sorb gases also suggests that trimesates could be useful in environmental applications, such as carbon capture.
Scientific Research Applications
Polymer Modification and Rheology : TAM has been used in the modification of polypropylene to produce branched derivatives. The addition of TAM to linear polypropylene in high temperatures results in branched architectures with bimodal molecular weight and branching distributions. This modification significantly affects the polymer's melt-state rheological properties, such as dynamic shear and extensional viscosities, which are responsive to a hyper-branched chain population (Parent et al., 2009).
Crosslinked Microspheres and Porous Solids : A variation of precipitation polymerization using TAM has been described for the preparation of crosslinked microspheres and porous solids. TAM contributes to molecular weight growth in this process and is particularly effective in forming phase-separated hydrocarbon-monomer adducts, leading to crosslinked microspheres with varied solid-phase compositions and morphologies (Wu et al., 2009).
Enhancement of Polymer Thermal Properties : Research has shown that chemical modification of medium-chain-length polyhydroxyalkanoates (MCL-PHAs) with TAM can enhance their thermal properties and crystallization kinetics. This modification strategy introduces branching into the polymer, resulting in increased crystallization temperature and overall crystallinity (Gopi et al., 2018).
Polymer Thermal Analysis : Organic solids prepared from TAM and triallyl phosphate have been assessed thermochemically. These powders, comprising fused aggregates, are rich in monomer and are formed through a combination of hydrocarbon addition and allyl group oligomerization. The thermal properties of these products, assessed through methods like differential scanning calorimetry and thermogravimetry, have potential applications in advanced materials (Chaudhary et al., 2011).
Polypropylene Maleation : The cografting of maleic anhydride and allylic coagents like TAM to polypropylene has been explored. This strategy helps control melt viscosity in maleated polypropylene by mitigating the influence of chain scission, thereby enhancing its potential for various applications (Sengupta et al., 2009).
Hydrolytic Degradation of Branched PLA : TAM has been used in reactive extrusion to introduce long-chain branching in poly(lactic acid) (PLA), affecting its long-term hydrolysis. This modified PLA showed a bulk erosion mechanism during degradation, with a significant impact on molar mass averages and crystallinity. Despite these modifications, the degradability of branched PLA was not adversely affected, making it suitable for degradable polymer applications (Simmons & Kontopoulou, 2018).
properties
IUPAC Name |
tris(prop-2-enyl) benzene-1,3,5-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-4-7-22-16(19)13-10-14(17(20)23-8-5-2)12-15(11-13)18(21)24-9-6-3/h4-6,10-12H,1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSUIKFOFHZNED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066267 | |
Record name | Triallyl trimesate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triallyl trimesate | |
CAS RN |
17832-16-5 | |
Record name | Triallyl trimesate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17832-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triallyl trimesate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017832165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Benzenetricarboxylic acid, 1,3,5-tri-2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triallyl trimesate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triallyl benzene-1,3,5-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIALLYL TRIMESATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW4NV82JL9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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